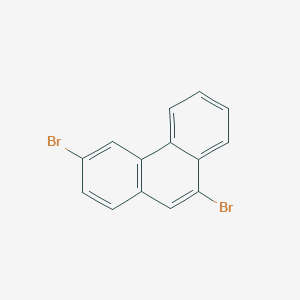

3,9-Dibromophenanthrene

Overview

Description

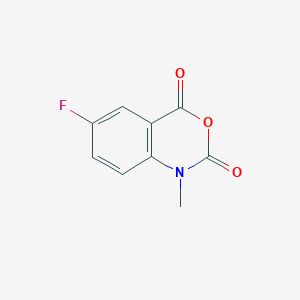

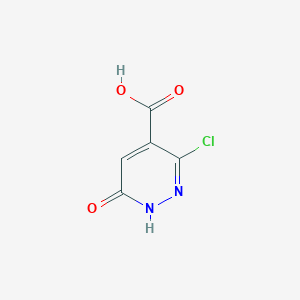

3,9-Dibromophenanthrene is a derivative of phenanthrene, a benzenoid aromatic compound composed of three rings . It is formed by the bromination of 9-bromophenanthrene with one equivalent of bromine .

Synthesis Analysis

The synthesis of this compound involves the bromination of 9-bromophenanthrene with one equivalent of bromine . This reaction results in the formation of dibromophenantrene isomers . Only this compound has been isolated from the mixture .Molecular Structure Analysis

The molecular structure of this compound has been characterized by NMR and X-ray diffraction techniques . The solid-state crystal structure of dibromide 2 has been established by X-ray diffraction technique . The molecular geometries have also been optimized using density functional theory (DFT-B3LYP) methods with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The bromination of 9-bromophenanthrene with one equivalent of bromine results in the formation of dibromophenantrene isomers . Only this compound has been isolated from the mixture .Scientific Research Applications

Bromination and Derivatives Formation

3,9-Dibromophenanthrene, obtained through bromination processes, serves as a crucial intermediate in various chemical reactions. For instance, Ōta and Shintani (1987) demonstrated the conversion of 9-Phenanthrol into dibromo-9-phenanthrol, which was further processed into 3,6-dibromophenanthrene through Bucherer's and Sandmeyer's reactions (E. Ōta & H. Shintani, 1987).

In Organic Synthesis

This compound plays a role in the organic synthesis of various compounds. Arbuzov and Bogonostseva (1954) found that phenanthrene forms by reacting sodium diethyl phosphite and triethyl phosphite with 9,10-dibromophenanthrene (B. Arbuzov & N. P. Bogonostseva, 1954).

As a Fluorescence Probe for Palladium Detection

In a novel application, Qin Jun et al. (2016) utilized commercially available 9-bromophenanthrene as a fluorescence probe for detecting trace palladium (Pd). This process involved the conversion of 9-BrP to phenanthrene under the catalysis of Pd2+, leading to enhanced fluorescence correlated with Pd2+ concentration (Qin Jun et al., 2016).

In Molecular Reorientation Studies

Conn et al. (1987) investigated the dynamics of methyl group reorientation in solid methyl-substituted phenanthrenes, including 3,9-dimethylphenanthrene, revealing insights into molecular dynamics at different temperatures and frequencies (K. G. Conn et al., 1987).

Properties

IUPAC Name |

3,9-dibromophenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBHODORIADFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293386 | |

| Record name | 3,9-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61650-89-3 | |

| Record name | NSC89102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.